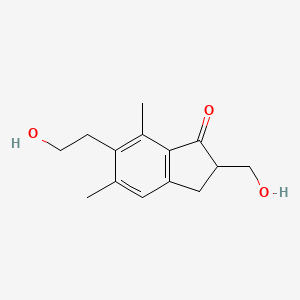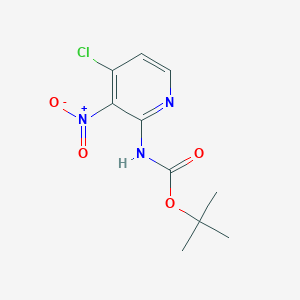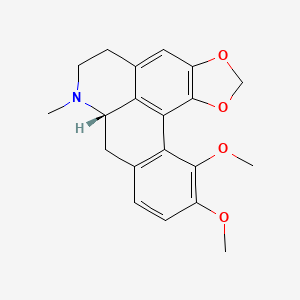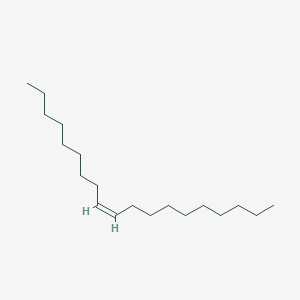![molecular formula C13H8N2O2 B12102904 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one CAS No. 23411-09-8](/img/structure/B12102904.png)
2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C12H10N2O2S .
- The compound features a fused pyridine and oxazinone ring system, with a phenyl group attached.
- It exhibits interesting properties due to its unique structure.
2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: is a heterocyclic compound with the following systematic (IUPAC) name: 2,7,9-Trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one.
Métodos De Preparación
- One synthetic route involves the reaction of 2-aminophenol with 2,4,6-trimethylbenzoyl chloride, followed by cyclization to form the oxazinone ring .
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its unique ring system.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).
Medicine: May serve as a lead compound for drug development.
Industry: Applications in materials science or as intermediates in fine chemical production.
Mecanismo De Acción
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
- While there are related heterocyclic compounds, the specific combination of pyridine, oxazinone, and phenyl groups makes 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one distinctive.
- Similar compounds include other pyridine derivatives, oxazinones, and heterocycles with aromatic substituents.
Propiedades
Número CAS |
23411-09-8 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-phenylpyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-7-4-8-14-11(10)15-12(17-13)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
IIRIKMABQSRTSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)





![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)


